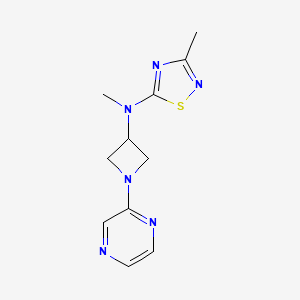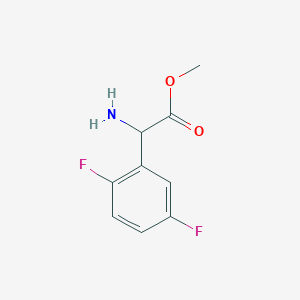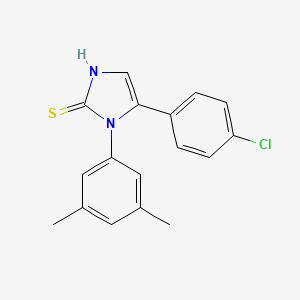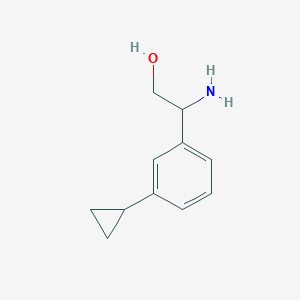
2-Bromophenyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 129112-25-0 . It has a molecular weight of 305.07 and is typically in liquid form . The IUPAC name for this compound is 2-bromophenyl trifluoromethanesulfonate .
Molecular Structure Analysis
The molecular formula of 2-Bromophenyl trifluoromethanesulfonate is C7H4BrF3O3S . The InChI code for this compound is 1S/C7H4BrF3O3S/c8-5-3-1-2-4-6 (5)14-15 (12,13)7 (9,10)11/h1-4H .Physical And Chemical Properties Analysis
2-Bromophenyl trifluoromethanesulfonate is a liquid at room temperature . The boiling point is 113 °C/16 mmHg , and the specific gravity is 1.74 . The refractive index is 1.48 .科学的研究の応用
Organic Synthesis
2-Bromophenyl trifluoromethanesulfonate: is widely used in organic synthesis, particularly in reactions involving electrophilic aromatic substitution. Its reactivity allows for the introduction of various functional groups into aromatic compounds, facilitating the synthesis of complex molecules .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceuticals. It’s used to introduce trifluoromethanesulfonate groups into molecules, which can significantly alter their pharmacokinetic properties.
Material Science
This chemical finds applications in material science, where it’s used to modify the surface properties of materials. For instance, it can be used to create hydrophobic surfaces or to introduce specific functional groups that can further react to form polymers or coatings .
Analytical Chemistry
2-Bromophenyl trifluoromethanesulfonate: is utilized in analytical chemistry as a derivatization agent. It’s particularly useful in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures by improving the detectability and separation of compounds.
Catalysis
In the field of catalysis, this compound is used to synthesize catalysts that facilitate various chemical reactions. Its ability to introduce triflate groups into molecules makes it a valuable reagent for developing new catalytic systems .
Environmental Science
The compound’s role in environmental science is emerging, particularly in the degradation of pollutants. Researchers are exploring its use in advanced oxidation processes to break down harmful organic compounds in water and soil.
Each application mentioned leverages the unique chemical properties of 2-Bromophenyl trifluoromethanesulfonate , demonstrating its versatility and importance in scientific research. The references provided offer a deeper insight into its uses across different fields .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
特性
IUPAC Name |
(2-bromophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVGDMVHUBPFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl trifluoromethanesulfonate | |
CAS RN |
129112-25-0 |
Source


|
| Record name | 2-Bromophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)


![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)


![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

